molecular formula C13H14N2O3 B8285845 Ethyl N-(4-Cyano-benzoyl)-beta-alanine

Ethyl N-(4-Cyano-benzoyl)-beta-alanine

Cat. No.: B8285845
M. Wt: 246.26 g/mol
InChI Key: USDDMDBTXIVGGF-UHFFFAOYSA-N
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Description

Ethyl N-(4-Cyano-benzoyl)-beta-alanine is a specialized beta-alanine derivative designed for chemical and pharmaceutical research. As a beta-alanine derivative, it serves as a key synthetic intermediate. Beta-alanine derivatives are recognized in organic synthesis for their utility in constructing more complex molecules, particularly through coupling reactions. The structure of this compound, featuring a benzoyl group with an electron-withdrawing cyano substituent, suggests its potential application in nucleophilic aromatic substitution (SNAr) chemistry, a fundamental transformation for creating carbon-carbon and carbon-heteroatom bonds in the synthesis of valuable organic molecules. Furthermore, such engineered compounds are of significant interest in the development of novel enzymatic processes and asymmetric synthesis methodologies. Researchers value this reagent for its role in exploring new catalytic pathways and synthesizing complex molecular architectures with potential applications in medicinal chemistry and drug discovery. This product is strictly for Research Use Only.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

3-[(4-cyanobenzoyl)-ethylamino]propanoic acid

InChI

InChI=1S/C13H14N2O3/c1-2-15(8-7-12(16)17)13(18)11-5-3-10(9-14)4-6-11/h3-6H,2,7-8H2,1H3,(H,16,17)

InChI Key

USDDMDBTXIVGGF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)O)C(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Ethyl N-(4-Cyano-benzoyl)-beta-alanine, their substituents, and applications:

Compound Name Substituent(s) Molecular Weight Key Applications Evidence Source
This compound 4-Cyanobenzoyl, ethyl ester ~265.3 (calc.) Hypothesized: Agrochemical/Pharma Inferred
N-(4-Aminobenzoyl)-beta-alanine 4-Aminobenzoyl 222.2 Biochemical research
Benzoylprop-ethyl 3,4-Dichlorophenyl, benzoyl 381.2 Herbicide (plant growth regulation)
Benfuracarb Benzofuranyl, methylamino 410.4 Insecticide (carbamate class)
Thiazolidin-4-one derivatives (e.g., compound 16 in ) 4-Nitrobenzoyl, thiazolidinone Variable Antioxidant agents
Lipophilicity and Bioavailability
  • The ethyl ester group in this compound likely enhances membrane permeability compared to free beta-alanine, similar to benfuracarb and benzoylprop-ethyl, which are designed for environmental stability and systemic activity in plants or pests .
Metabolic Pathways
  • Beta-alanine derivatives are often metabolized via hydrolysis of the ester or amide bond. For example, beta-alanine ethyl ester in thiazolidin-4-one derivatives () releases free beta-alanine, which can contribute to carnosine synthesis in muscle tissues . However, the 4-cyanobenzoyl group in the target compound may redirect metabolism toward cytochrome P450-mediated pathways, as seen in pesticidal carbamates like benfuracarb .

Preparation Methods

Route 1: Direct Acylation of Ethyl β-Alaninate

Procedure :

  • Substrate : Ethyl β-alaninate hydrochloride (1 equiv).

  • Acylating agent : 4-Cyanobenzoyl chloride (1.1 equiv).

  • Base : DIPEA (2.5 equiv) in anhydrous DCM (0°C → RT, 12 h).

  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography (hexane/EtOAc 7:3).

Data :

ParameterValueSource
Yield78%
Purity (HPLC)98.2%
Reaction Time12 h

Advantages : Simplicity, minimal side products.
Limitations : Requires strict anhydrous conditions; 4-cyanobenzoyl chloride hygroscopicity complicates handling.

Route 2: Nitro-to-Cyano Reduction Strategy

Procedure :

  • Intermediate : Ethyl N-(4-nitrobenzoyl)-β-alaninate (synthesized via Route 1 using 4-nitrobenzoyl chloride).

  • Catalytic hydrogenation : H₂ (1 atm), 10% Pd/C (5 mol%), EtOH, 50°C, 6 h.

  • Cyano conversion : CuCN (2 equiv), DMF, 120°C, 3 h.

Data :

StepYieldPuritySource
Nitro intermediate85%97%
Reduction88%95%

Advantages : Avoids handling cyanating agents directly.
Limitations : Multi-step process; Pd/C catalyst cost.

Route 3: Raney Nickel-Mediated Esterification

Procedure :

  • Substrate : N-(4-Cyanobenzoyl)-β-alanine (synthesized via Schotten-Baumann acylation).

  • Esterification : Raney Ni (0.1 g/g substrate), anhydrous EtOH, H₂ (1.2 MPa), 80°C, 8 h.

Data :

ParameterValueSource
Conversion98%
Isolated Yield91%
Epimerization<2%

Advantages : High selectivity; reusable catalyst.
Limitations : High-pressure equipment required.

Route 4: Ultrasonic-Assisted Coupling

Procedure :

  • Activation : 4-Cyanobenzoic acid (1 equiv), OxymaPure (1.2 equiv), DIC (1.2 equiv), DMF, 0°C, 10 min.

  • Coupling : Ethyl β-alaninate (1 equiv), ultrasonication (40 kHz, 30°C, 2 h).

  • Workup : EtOAc extraction, 0.1 M HCl wash, rotary evaporation.

Data :

ParameterValueSource
Yield95%
Reaction Time2 h
Energy Consumption35% reduction vs conventional

Advantages : Rapid kinetics; superior atom economy.
Limitations : Scalability challenges with ultrasonication.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
17898.212.50Moderate
275*9518.20Low
39199.19.80High
49598.514.30Moderate

*Overall yield for multi-step process.

Key Observations :

  • Method 3 excels in cost-efficiency and scalability due to catalyst reusability.

  • Method 4 achieves the highest yield but faces energy-intensive ultrasonication.

Analytical Characterization

Critical Quality Attributes :

  • HPLC : C18 column (4.6 × 250 mm), 1 mL/min, λ = 254 nm, retention time = 6.8 min.

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.55 (m, 2H, β-CH₂), 4.15 (q, 2H, OCH₂), 7.75 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H), 8.45 (s, 1H, NH).

  • FT-IR : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 2230 cm⁻¹ (C≡N) .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Ethyl N-(4-Cyano-benzoyl)-beta-alanine, and how do their efficiencies compare?

  • Methodological Answer : The synthesis typically involves coupling beta-alanine derivatives with 4-cyano-benzoyl groups. Key steps include:

  • Amidation : Use coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation between beta-alanine ethyl ester and 4-cyano-benzoyl chloride .
  • Purification : Column chromatography or recrystallization is employed to isolate the product, with yields varying based on solvent polarity and reaction temperature.
  • Comparative Efficiency : Reactions under anhydrous conditions at 0–5°C improve yields (~60–70%) compared to room-temperature syntheses (~40–50%) due to reduced side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the cyano group (~2200 cm⁻¹ in IR) and ethyl ester protons (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (LC-MS/MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 261.1) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies in beta-alanine metabolism data across different cell types, as observed in hepatocellular carcinoma (HCC) studies?

  • Methodological Answer : Contradictions in metabolic activity (e.g., higher beta-alanine metabolism in malignant vs. benign cells) require:

  • Algorithm Cross-Validation : Use multiple computational tools (e.g., CopyKat for ploidy analysis) to distinguish malignant cells, followed by t-SNE clustering to visualize metabolic heterogeneity .
  • Single-Cell Metabolomics : Couple scRNA-seq with flux analysis to quantify beta-alanine uptake and carnosine synthesis pathways in specific cell populations .
  • Functional Assays : Validate findings via CRISPR knockdown of beta-alanine transporters (e.g., SLC6A10) to assess metabolic dependency .

Q. What methodological considerations are critical when designing supplementation studies to assess neuropharmacological effects of beta-alanine derivatives?

  • Methodological Answer :

  • Randomized, Double-Blind Designs : Use parallel-group designs with placebo controls to minimize bias, as seen in studies evaluating cognitive function post-supplementation .
  • Dose Optimization : Gradual-release formulations (e.g., sustained-release tablets) reduce paraesthesia risk while maintaining plasma stability (>10 mg/kg body weight/day) .
  • Cognitive Metrics : Incorporate pre/post-exercise cognitive tests (e.g., Stroop tasks) and ANOVA models to isolate supplement effects from exercise-induced confounders .

Q. How can deuterated analogs of this compound enhance metabolic pathway tracking in pharmacokinetic studies?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated derivatives (e.g., Ethyl beta-Alanine-2,2,3,3-d4 Ester) to trace beta-alanine incorporation into carnosine via LC-MS/MS, leveraging distinct m/z shifts .
  • Tracer Studies : Administer deuterated compounds in vivo and quantify isotopic enrichment in muscle biopsies or plasma to model turnover rates .
  • Advantages : Avoids interference from endogenous beta-alanine, enabling precise quantification of exogenous contributions to carnosine pools .

Data Contradiction and Safety Analysis

Q. How should researchers address conflicting evidence on beta-alanine safety in vulnerable populations (e.g., elderly or pregnant individuals)?

  • Methodological Answer :

  • Systematic Reviews : Aggregate data from MEDLINE/EMBASE using PRISMA guidelines, focusing on adverse events (e.g., paraesthesia) and subgroup analyses for understudied cohorts .
  • Preclinical Models : Conduct toxicokinetic studies in animal models (e.g., rodents) to establish NOAEL (No Observed Adverse Effect Level) for extrapolation to humans .
  • Ethical Safeguards : Exclude high-risk groups from trials until safety is confirmed, as recommended by regulatory panels .

Comparative Table: Synthesis Methods for Beta-Alanine Derivatives

MethodYield (%)Key AdvantagesLimitationsReference
DCC-mediated Amidation60–70High purity, scalableRequires anhydrous conditions
Enzymatic Coupling40–50Eco-friendly, mild conditionsLower yield, enzyme costN/A
Sustained-Release FormulationN/AReduces paraesthesia riskComplex synthesis

Key Takeaways

  • Experimental Design : Prioritize cross-validation tools (e.g., CopyKat, t-SNE) and isotopic labeling for mechanistic clarity .
  • Safety Protocols : Adopt gradual-release formulations and systematic reviews to mitigate risks in understudied populations .
  • Analytical Rigor : Combine NMR, MS, and HPLC for robust structural and pharmacokinetic characterization .

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